![molecular formula C10H9BrN4O B14317403 {2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol CAS No. 112547-00-9](/img/structure/B14317403.png)
{2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol is a chemical compound that features a bromophenyl group attached to a hydrazinylidene-imidazolylmethanol core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of {2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol typically involves the reaction of 4-bromophenylhydrazine with an appropriate imidazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the bromine atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a catalyst or under reflux conditions.
Major Products:
Oxidation: Formation of corresponding imidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups replacing the bromine atom.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, {2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe or inhibitor in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings. Its reactivity and functional groups allow for the modification of material properties.
作用機序
The mechanism of action of {2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the imidazole moiety can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
- {2-[2-(4-Chlorophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol
- {2-[2-(4-Fluorophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol
- {2-[2-(4-Methylphenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol
Comparison: Compared to its analogs, {2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol exhibits unique reactivity due to the presence of the bromine atom. Bromine’s larger atomic size and higher electronegativity compared to chlorine, fluorine, and methyl groups can influence the compound’s chemical behavior and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
112547-00-9 |
|---|---|
分子式 |
C10H9BrN4O |
分子量 |
281.11 g/mol |
IUPAC名 |
[2-[(4-bromophenyl)diazenyl]-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C10H9BrN4O/c11-7-1-3-8(4-2-7)14-15-10-12-5-9(6-16)13-10/h1-5,16H,6H2,(H,12,13) |
InChIキー |
IPSLOIRTUZLXSV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N=NC2=NC=C(N2)CO)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


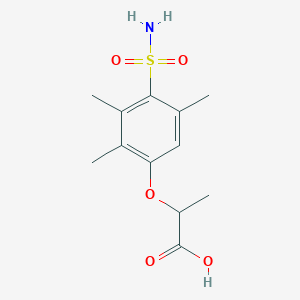
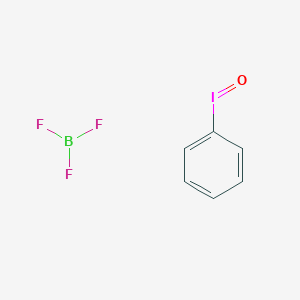
![Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]-](/img/structure/B14317328.png)
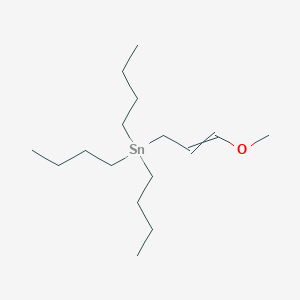

![2-[(1,3-Thiazol-4-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14317353.png)

![N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine](/img/structure/B14317362.png)
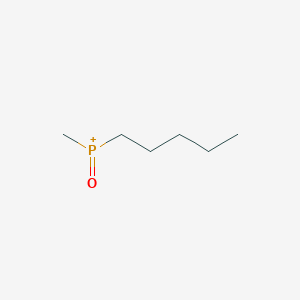

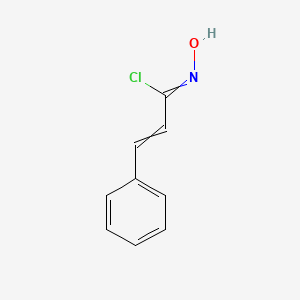
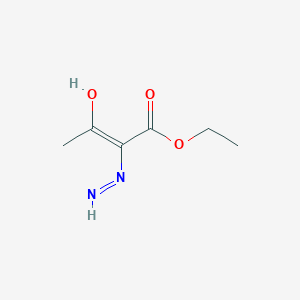
![2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14317386.png)

